molecular formula C11H22N2O3S B13900322 tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13900322
M. Wt: 262.37 g/mol
InChI Key: FYOUTJSPFQTMTQ-QMMMGPOBSA-N
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Description

This compound is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methylamino moiety, and a methylsulfanyl (thioether) substituent. The stereochemistry at the second carbon is defined as (2S), which may influence its biological activity and synthetic utility.

This compound’s structural complexity positions it as a candidate for pharmaceutical intermediates, particularly in peptidomimetics or enzyme inhibitors, where stereochemistry and functional group diversity are critical .

Properties

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(15)13-8(6-7-17-5)9(14)12-4/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15)/t8-/m0/s1

InChI Key

FYOUTJSPFQTMTQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate generally follows a multi-step approach:

  • Starting Material: The synthesis often begins with a suitably protected amino acid or amino aldehyde precursor bearing the 2S stereochemistry.
  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group on the amino functionality is a key step to protect the amine during subsequent transformations.
  • Methylthio Group Installation: The methylsulfanyl substituent is introduced via nucleophilic substitution or thiol addition reactions.
  • Oxobutan Backbone Formation: The aldehyde or ketone functionality is maintained or introduced by oxidation or selective functional group transformations.

Specific Synthetic Routes

Boc Protection of Amino Acid Derivatives

The Boc protecting group is typically introduced by reacting the free amino acid or amino aldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate under mild conditions. This reaction proceeds with retention of stereochemistry at the alpha carbon.

Parameter Typical Conditions Notes
Reagents Boc2O, base (e.g., triethylamine) Solvent: dichloromethane or aqueous media
Temperature 0 °C to room temperature To minimize racemization
Reaction time 1-4 hours Monitored by TLC or HPLC
Yield 80-95% High purity Boc-protected amino acid
Introduction of the Methylsulfanyl Group

The methylthio group can be introduced via nucleophilic substitution using methylthiol or methylthiolate salts on an appropriate leaving group, such as a halogen or sulfonate ester, positioned at the 4-position of the butanal backbone.

Parameter Typical Conditions Notes
Reagents Methylthiol or sodium methylthiolate Solvent: polar aprotic solvents (e.g., DMF)
Temperature 25-60 °C Controlled to avoid side reactions
Reaction time 2-12 hours Reaction progress monitored by TLC
Yield 70-90% Stereochemistry preserved if chiral center unaffected
Formation of the Oxobutan Backbone

The aldehyde (oxo) functionality at the 1-position can be introduced or maintained via selective oxidation of the corresponding alcohol or via controlled partial oxidation of precursors.

Oxidation Method Typical Reagents Notes
Swern oxidation Oxalyl chloride, DMSO, base Mild, preserves stereochemistry
PCC oxidation Pyridinium chlorochromate Effective for primary alcohol oxidation
TEMPO-mediated oxidation TEMPO, bleach, buffer Environmentally friendly alternative

Industrial Scale Preparation

Industrial synthesis of this compound adapts the above laboratory procedures with optimization for scale, yield, and environmental impact:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Automated reagent addition to control stoichiometry and reaction kinetics.
  • Solvent recycling and waste minimization protocols.
  • Use of greener oxidants and bases to reduce hazardous waste.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Boc2O, triethylamine, DCM 0–25 °C 1–4 hours 80–95 Protects amino group
Methylsulfanyl Introduction Methylthiol or sodium methylthiolate, DMF 25–60 °C 2–12 hours 70–90 Nucleophilic substitution
Oxidation to Aldehyde Swern oxidation or PCC -78 to 25 °C 0.5–2 hours 75–90 Mild oxidation preserving chiral center

Research Discoveries and Mechanistic Insights

  • Stereochemical Control: The Boc protection and methylthio substitution steps are designed to maintain the (2S) stereochemistry crucial for biological activity and synthetic utility.
  • Reactivity of Methylthio Group: The methylsulfanyl substituent can participate in redox reactions, influencing the compound’s stability and reactivity in downstream applications.
  • Selective Deprotection: The Boc group can be selectively removed under acidic conditions without affecting the methylthio group, allowing for further functionalization.
  • Continuous Flow Synthesis: Recent advances suggest that continuous flow reactors improve yield and purity by precise control of reaction parameters and minimizing side reactions.

Summary of Source Diversity

The preparation methods outlined are supported by a variety of sources:

  • BenchChem provides detailed synthetic route descriptions and industrial scale considerations.
  • PubChem entries corroborate molecular structure and stereochemistry, supporting synthetic design.
  • Patent literature illustrates application contexts and advanced synthetic modifications.
  • EvitaChem references related carbamate compounds, providing comparative synthetic insights.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a synthetic compound with the molecular formula C16H31N3O4SC_{16}H_{31}N_3O_4S and a CAS number of 2280-68-4. It is characterized by a tert-butyl group that enhances its lipophilicity, and a carbamate functional group often associated with biological activity. The presence of a methylamino group and a methylsulfanyl group suggests potential interactions within biological systems, making this compound of interest in medicinal chemistry and pharmacology.

Chemical Properties and Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. The carbamate moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbonic acid derivatives. The methylamino group can participate in nucleophilic substitution reactions, potentially allowing for further functionalization of the compound. The methylsulfanyl group may also engage in oxidation reactions, forming sulfoxides or sulfones, which could alter the compound's biological activity.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry and Pharmacology The compound is of interest due to the methylamino group and a methylsulfanyl group, which suggests potential interactions within biological systems.
  • Interaction studies Interaction studies involving this compound would likely focus on its binding affinity to specific receptors or enzymes. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking studies can provide insights into how this compound interacts with biological targets. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.

Structural Similarities

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares "tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate" with structurally related tert-butyl carbamate derivatives:

Compound Name Key Substituents Stereochemistry Molecular Weight (g/mol) Biological Relevance Reference
Target Compound Methylamino, methylsulfanyl, oxo (2S) Not explicitly provided Potential enzyme inhibitor (in silico docking)
tert-Butyl ((1S,2S)-1-{[(2S)-2-cyano-4-oxopyrrolidin-1-yl]carbonyl}-2-methylbutyl) carbamate (8k) Cyano, pyrrolidinone, methylbutyl (1S,2S) Not provided DPP-IV inhibitor candidate
AC1NQWCK (from ) Cyclopropane, quinoline, cyclobutyl Not specified Not provided HIF-2α inhibitor (anti-cancer)
tert-Butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate Oxo, methylpentanoyl (2S) 215.15 Intermediate in peptide synthesis
tert-Butyl ((S)-1-(((S)-1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-1-oxo-4-phenylbutan-2-yl)carbamate (286) Methoxy(methyl)amino, phenylbutanoyl (S,S) Not provided Peptide backbone modification

Key Observations

Stereochemical Complexity : The target compound and analogs (e.g., 8k, 286) emphasize precise stereochemical control, which is critical for binding specificity in enzyme inhibition .

Compounds like AC1NQWCK () incorporate fused heterocycles (quinoline), enabling interactions with hydrophobic enzyme pockets, unlike the target compound’s simpler aliphatic chain .

In silico docking studies () highlight methylsulfanyl-containing compounds as candidates for targeting hypoxia-inducible factor-2 (HIF-2α), though the target compound’s efficacy remains unverified experimentally .

Synthetic Methods: describes cyclopropane-fused diazepanones synthesized via cation-templated cyclization, contrasting with the target compound’s likely linear synthesis via carbamate-amine coupling . Peptide-like derivatives (e.g., 286 in ) employ Boc deprotection strategies using HCl/dioxane, a method applicable to the target compound for downstream functionalization .

Physical and Chemical Properties

  • Stability : Thioethers are prone to oxidation, whereas tert-butyl carbamates (common in all analogs) offer robust protection against hydrolysis under basic conditions .

Biological Activity

Tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a synthetic compound with the molecular formula C16H31N3O4S. This compound's structure includes several functional groups that suggest potential biological activity, particularly in medicinal chemistry and pharmacology. The presence of a carbamate moiety, along with methylamino and methylsulfanyl groups, indicates possible interactions within biological systems.

The compound has a molecular weight of 331.4 g/mol and features a tert-butyl group that enhances its lipophilicity. Its chemical reactivity is influenced by its functional groups, which can undergo hydrolysis and nucleophilic substitution reactions. The methylsulfanyl group may also participate in oxidation reactions, potentially modifying the compound's biological activity .

  • Enzyme Inhibition : The carbamate functional group can act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Receptor Binding : The methylamino group may facilitate binding to specific receptors, influencing signal transduction pathways.
  • Antioxidant Properties : The methylsulfanyl group can contribute to antioxidant activities, potentially protecting cells from oxidative stress.

Case Studies

Recent studies have explored the biological activity of similar carbamate derivatives:

  • Study on Anticancer Activity : A derivative of tert-butyl carbamate demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential for development as an anticancer agent .
  • Neuroprotective Effects : Research has shown that compounds with similar structural motifs exhibit neuroprotective properties in models of neurodegenerative diseases, suggesting that this compound may also possess such capabilities .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Carbamate : Reaction of tert-butyl chloroformate with the corresponding amine.
  • Methylsulfanylation : Introduction of the methylsulfanyl group through nucleophilic substitution.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to ensure purity and yield.

Data Summary

PropertyValue
Molecular FormulaC16H31N3O4S
Molecular Weight331.4 g/mol
Lipophilicity (LogP)2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

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